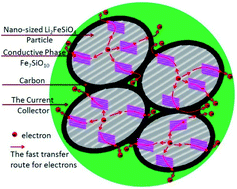Improving high-rate performance of mesoporous Li2FeSiO4/Fe7SiO10/C nanocomposite cathode with a mixed valence Fe7SiO10 nanocrystal†
Journal of Materials Chemistry A Pub Date: 2014-01-06 DOI: 10.1039/C3TA14800A
Abstract
Li2FeSiO4 is considered to be one of the most promising cathode materials for lithium-ion batteries due to its theoretical specific capacity as high as 330 mA h g−1, resource abundance, low cost, and environmental benignity. However, Li2FeSiO4 possesses a poor conductivity, and co-exists with a small amount of an insulating glassy SiO2 impurity, leading to severe capacity decay at high rates. Herein, we report a mesoporous Li2FeSiO4/Fe7SiO10 hetero-nanocrystal/C nanocomposite as a cathode material for high power lithium-ion batteries. By controlling the crystallization and composition of the materials, a smaller amount of mixed valence Fe7SiO10 nanocrystals intergrow with Li2FeSiO4 nanocrystals instead of glassy SiO2, thus minimizing the insulating SiO2 in the Li2FeSiO2 cathode. The conductive hybrid framework consisting of a three-dimensional carbon network and conductive Fe7SiO10 nanocrystals offers a continuous electron transport network in the material, and sponge-like mesoporosity allows efficient penetration, transport and storage of an electrolyte within a cathode. By intergrowing Li2FeSiO4/Fe7SiO10 hetero-nanocrystals, a remarkably improved high-rate performance is achieved with a reversible discharge capacity of 112 mA h g−1 over 80 cycles at a current rate of 10 C. Our finding represents a new approach towards designing conductive nanostructures of insulating oxides for high-power lithium-ion batteries on a mesoscopic scale.


Recommended Literature
- [1] Understanding the DNA binding of novel non-symmetrical guanidinium/2-aminoimidazolinium derivatives†‡
- [2] Peroxidase mimicking DNAzymes degrade graphene oxide†
- [3] Three-dimensional protein microarrays fabricated on reactive microsphere modified COC substrates†
- [4] Inside front cover
- [5] Dilatometric measurements of apparent molar volumes of dilute aqueous electrolytes
- [6] Decelerated chirality interconversion of an optically inactive 310-helical peptide by metal chelation†
- [7] Layer-structured coordination polymers based on 5-(1H-tetrazol-5-yl)isophthalic acid: structure, sensitization of lanthanide(iii) cations and small-molecule sensing†
- [8] Enantiopure 2-(2-ethylhexyl)dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophenes: synthesis, single-crystal structure and a surprising lack of influence of stereoisomerism on thin-film structure and electronic properties†
- [9] Synergistic assembly of hyperbranched polyethylenimine and fatty acids leading to unusual supramolecular nanocapsules†
- [10] 3D-QSAR studies on the structure–bitterness analysis of citrus flavonoids†

Journal Name:Journal of Materials Chemistry A
Research Products
-
CAS no.: 176088-59-8
-
CAS no.: 15965-56-7









